1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone
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Overview
Description
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, an ethyl group, a hydroxy group, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core but differ in their substitution patterns and functional groups.
Pyrazolo[3,4-b]pyridine derivatives: These derivatives have been studied for their biological activities, including kinase inhibition and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-ethyl-5-hydroxy-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C18H19N3O3/c1-2-15-11-18(23,14-7-6-10-19-12-14)21(20-15)17(22)13-24-16-8-4-3-5-9-16/h3-10,12,23H,2,11,13H2,1H3 |
InChI Key |
QXIZXCHZJRMNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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